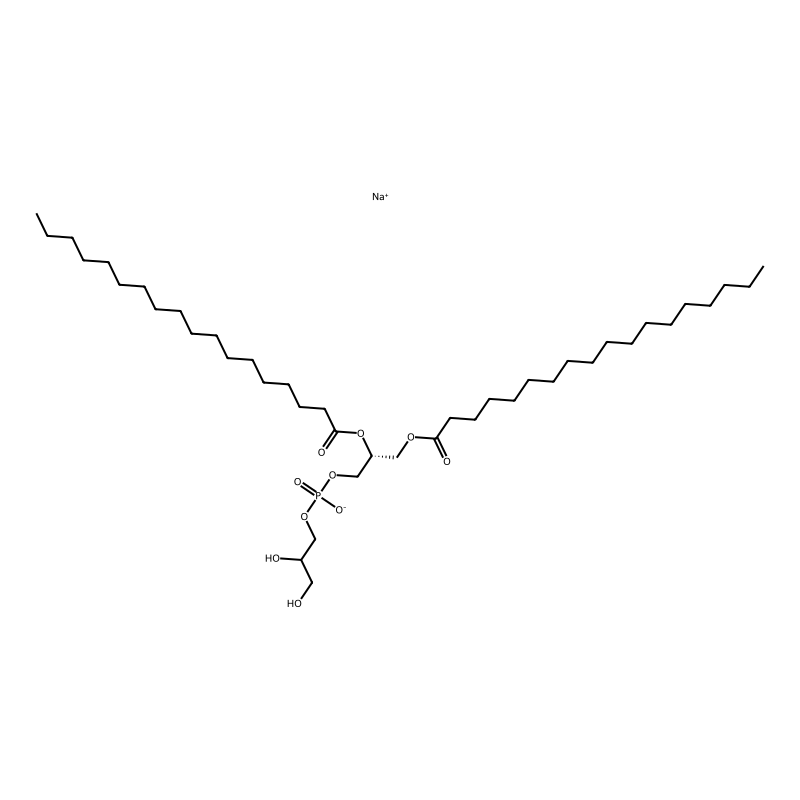1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Catalog No.
S917874
CAS No.
200880-42-8
M.F
C42H83NaO10P
M. Wt
802.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
200880-42-8
Product Name
1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
IUPAC Name
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
Molecular Formula
C42H83NaO10P
Molecular Weight
802.1 g/mol
InChI
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1
InChI Key
IUBKCLFRZBJGPG-QTOMIGAPSA-N
SMILES
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Synonyms
Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt; 1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt
Canonical SMILES
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na]
Isomeric SMILES
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na]
Liposome Research:
1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt, also known as DSPG, is a type of phospholipid, a class of molecules that form the building blocks of cell membranes. Due to its structural similarity to natural phospholipids, DSPG is commonly used in scientific research to create liposomes. Liposomes are microscopic spheres formed by a phospholipid bilayer, similar to the structure of a cell membrane.
Applications of DSPG Liposomes:
DSPG liposomes offer several advantages for research purposes:
- Biocompatibility: Due to their resemblance to natural cell membranes, DSPG liposomes are generally well-tolerated by biological systems, making them suitable for in vitro and in vivo studies.
- Drug Delivery: DSPG liposomes can be used to encapsulate various substances, including drugs, for targeted delivery within the body. This allows researchers to study the effects of drugs on specific cells or tissues while minimizing side effects.
- Antigen Presentation: DSPG liposomes can be used to present antigens, molecules that trigger the immune system, to immune cells. This application is valuable in vaccine development and immune response studies.
Advantages of DSPG:
Compared to other phospholipids used in liposome research, DSPG offers certain advantages:
- Negatively charged head group: The presence of a negatively charged phosphate group on DSPG allows for better control over the stability and functionality of liposomes.
- High phase transition temperature: DSPG has a relatively high phase transition temperature, meaning it remains in a gel-like state at physiological temperatures, which is crucial for maintaining the stability of liposomes.
Hydrogen Bond Acceptor Count
10
Hydrogen Bond Donor Count
3
Exact Mass
801.56215512 g/mol
Monoisotopic Mass
801.56215512 g/mol
Heavy Atom Count
54
Appearance
Assay:≥98%A crystalline solid
Wikipedia
Sodium 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds







